molecular formula C9H15NO6 B14735399 Diethyl 2-(nitromethyl)butanedioate CAS No. 4753-28-0

Diethyl 2-(nitromethyl)butanedioate

Cat. No.: B14735399
CAS No.: 4753-28-0
M. Wt: 233.22 g/mol
InChI Key: MEMIGTMRRWJITA-UHFFFAOYSA-N
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Description

Diethyl 2-(nitromethyl)butanedioate is an organic compound with the molecular formula C9H15NO6 It is a diester derivative of butanedioic acid, featuring a nitromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(nitromethyl)butanedioate can be synthesized through a multi-step process. One common method involves the nitration of diethyl butanedioate, followed by esterification. The reaction typically requires a nitrating agent such as nitric acid and a catalyst to facilitate the process. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(nitromethyl)butanedioate undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(nitromethyl)butanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biochemical pathways involving nitro and ester groups.

    Industry: Used in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of diethyl 2-(nitromethyl)butanedioate involves its interaction with molecular targets through its nitro and ester groups. These functional groups can participate in various chemical reactions, influencing biological pathways and material properties. The nitro group, for example, can undergo redox reactions, while the ester groups can be hydrolyzed under certain conditions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl succinate: Similar in structure but lacks the nitromethyl group.

    Dimethyl 2-(nitromethyl)butanedioate: Similar but with methyl esters instead of ethyl esters.

    Diethyl malonate: Another diester but with different functional groups.

Uniqueness

Diethyl 2-(nitromethyl)butanedioate is unique due to the presence of both nitro and ester groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

CAS No.

4753-28-0

Molecular Formula

C9H15NO6

Molecular Weight

233.22 g/mol

IUPAC Name

diethyl 2-(nitromethyl)butanedioate

InChI

InChI=1S/C9H15NO6/c1-3-15-8(11)5-7(6-10(13)14)9(12)16-4-2/h7H,3-6H2,1-2H3

InChI Key

MEMIGTMRRWJITA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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